![molecular formula C14H24ClN3O3S B026311 Sematilide hydrochloride CAS No. 101526-62-9](/img/structure/B26311.png)
Sematilide hydrochloride
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of Sematilide hydrochloride has been analyzed through various pharmacological studies. Its structure is closely related to N-acetylprocainamide, and it belongs to the class III antiarrhythmic agents.
Chemical Reactions and Properties
Pharmacokinetics and Pharmacodynamics : this compound's pharmacokinetics have been studied in both healthy volunteers and patients with renal impairment. It shows significant renal clearance and its pharmacologic effect on the QT interval is notable (Shi et al., 1996).
Electrophysiological Effects : It has been shown to prolong action potential duration in vitro, without depressing the maximum action potential upstroke slope. This indicates its specific class III action in the heart (Wong et al., 1992).
Physical Properties Analysis
The specific physical properties of this compound, such as melting point, boiling point, and solubility, are not detailed in the available research literature.
Chemical Properties Analysis
Effects on Membrane Currents : this compound affects membrane currents in cardiac cells, particularly inhibiting the delayed rectifier K+ current, which is crucial for its antiarrhythmic properties (Ishii et al., 1997).
Hemodynamic Effects : Studies have shown that Sematilide does not significantly affect hemodynamic variables like arterial pressures or cardiac index, making it a safer choice in certain patient populations (Stambler et al., 1995).
Scientific Research Applications
Prolongation of QT Interval : Sematilide prolongs the rate-corrected QT (QTc) interval in a dose- and concentration-related manner. It also slows heart rate at high concentrations (Wong et al., 1992).
Action on Cardiac Tissues : It prolongs the duration of action potentials in guinea pig left atrium, suggesting effectiveness in blocking atrial arrhythmia (Ishii et al., 1995). Additionally, Sematilide hydrochloride increases the atrial effective refractory period, atrioventricular nodal effective refractory period, and right ventricular effective refractory period (Sager et al., 1993).
Inhibition of Potassium Channels : It blocks the inward rectifier potassium channel in isolated guinea pig ventricular myocytes (Takai et al., 1997).
Rate-Dependent Effects : The drug shows rate-dependent effects on action potential duration in guinea pig ventricular myocytes, with significant effects at lower stimulation rates (Sawanobori et al., 1994).
Selective Blocking : Sematilide selectively inhibits the rapidly activating delayed rectifier K+ current in guinea pig atrial myocytes, prolonging action potential duration and refractoriness (Ishii et al., 1996).
Effects in Animal Models : It is effective in preventing reentrant ventricular arrhythmias in experimental animals and humans, with no significant side effects in a canine model of arrhythmia (Greenberg et al., 1992).
Hemodynamic Effects : In patients with congestive heart failure, Sematilide prolonged repolarization but did not alter hemodynamic variables (Stambler et al., 1995).
Pharmacokinetics and Tolerability : It has well-tolerated pharmacokinetics, effect on QTc interval after intravenous and oral administration, suggesting a favorable profile for clinical use (Shi et al., 1995).
Mechanism of Action
Target of Action
Sematilide hydrochloride, also known as CK-1752 hydrochloride, is a class III antiarrhythmic agent . Its primary target is the delayed rectifier potassium current (I Kr) channel . This channel plays a crucial role in the repolarization phase of the cardiac action potential .
Result of Action
The molecular and cellular effects of this compound’s action include the prolongation of the cardiac action potential and refractoriness . These effects can be beneficial in treating arrhythmias by reducing the heart’s susceptibility to abnormal rhythms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that like all drugs, the effectiveness of this compound can be affected by factors such as the patient’s overall health, presence of other medications, and individual genetic variations .
Future Directions
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S.ClH/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20;/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXAJGDKHKNFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049016 | |
Record name | Sematilide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101526-62-9 | |
Record name | Sematilide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101526629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sematilide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEMATILIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B8MC21ZI2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What challenges were encountered during the development of a tablet formulation for Sematilide Hydrochloride, and how did the Moisture-Activated Dry Granulation (MADG) method address these challenges?
A1: this compound, being a cohesive and fluffy drug, posed challenges in developing a suitable tablet formulation []. Direct compression resulted in poor flowability of the powder blend, affecting content uniformity in the final tablets. The MADG method proved advantageous in overcoming this challenge. It produced granules with excellent flowability, comparable to those obtained through conventional wet granulation or dry granulation using a roller compactor []. Tablets produced using the MADG method exhibited superior content uniformity compared to those made using materials processed through wet or dry granulation [].
Q2: How is the concentration of this compound in biological samples determined?
A2: A high-performance liquid chromatography (HPLC) method has been developed to determine this compound levels in human plasma []. The method involves adding an internal standard to the plasma sample, adjusting the pH to 8.5, and extracting the drug using a solution of 7.5% isopropanol in methylene chloride []. After separation from other components in the sample using reversed-phase HPLC, the concentration is determined by UV detection at 254 nm []. This method demonstrates linearity within a concentration range of 12-2400 ng/mL when 0.5 mL plasma aliquots are analyzed [].
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